Chiral Identity: Enantiomeric Configuration as a Determinant of Procurement Specification
The (S)-enantiomer (CAS 1338222-39-1) is differentiated from the (R)-enantiomer (CAS 1349699-86-0) and the racemate (CAS 1909337-04-7) by its defined absolute configuration, confirmed by the [α]D sign and the Isomeric SMILES notation CN(C)C(=O)N[C@H]1CCCNC1.Cl . In the broader piperidinyl urea class, stereochemistry at the piperidine 3-position has been shown to directly modulate target binding affinity; for example, related 3-substituted piperidine ureas disclosed in US 6,476,050 exhibit stereospecific receptor engagement at opioid receptors [1]. Procurement of the incorrect enantiomer or racemate introduces an uncontrolled variable that can confound SAR interpretation and lead to irreproducible biological results.
| Evidence Dimension | Absolute stereochemical configuration (chiral identity) |
|---|---|
| Target Compound Data | (S)-configuration; Isomeric SMILES: CN(C)C(=O)N[C@H]1CCCNC1.Cl; MDL MFCD19381696 |
| Comparator Or Baseline | (R)-enantiomer (CAS 1349699-86-0): (R)-configuration, MDL MFCD18917182; Racemate (CAS 1909337-04-7): racemic mixture, no stereochemical descriptor in SMILES |
| Quantified Difference | Enantiomeric excess is vendor-specified; commercial S-enantiomer purity: ≥95% (Apollo Scientific), 97% (Chemenu), or 98% (Leyan/MolCore); R-enantiomer also offered at 98% purity but as a distinct catalog item with separate pricing (Fluorochem: £759/1g) |
| Conditions | Chiral identity verified by SMILES notation, MDL number, and vendor certificate of analysis |
Why This Matters
For asymmetric synthesis or chiral SAR campaigns, selecting the incorrect enantiomer invalidates stereochemical integrity and may produce inverted or null biological outcomes in downstream assays.
- [1] Aquila, B. M., & Cuny, G. D. (2002). US Patent 6,476,050 B2: 3-Substituted Piperidines Comprising Urea Functionality, and Methods of Use Thereof. View Source
